(1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride is a bicyclic compound featuring a phenyl group and an azabicyclohexane ring system. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride typically involves the cyclopropanation of N-allylamino acid dimethylamides using titanium (II) reagents . Another method includes the photochemical decomposition of CHF2-substituted pyrazolines, which offers the advantages of simple operation and mild conditions . The palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones is also a notable synthetic route .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of flow technology for the preparation of 1-azabicyclo[1.1.0]butanes bearing strained heterocycles suggests potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: Nucleophilic substitution reactions are feasible due to the presence of the azabicyclohexane ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents and nucleophiles under mild conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in medicinal chemistry.
Scientific Research Applications
(1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting their activity and thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure and are used in medicinal chemistry.
3-Azabicyclo[3.1.1]heptanes: These compounds are structurally similar and have been evaluated for their properties as saturated isosteres.
Uniqueness
(1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride is unique due to its specific stereochemistry and the presence of a phenyl group, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C11H14ClN |
---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
(1R)-1-phenyl-3-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C11H13N.ClH/c1-2-4-9(5-3-1)11-6-10(11)7-12-8-11;/h1-5,10,12H,6-8H2;1H/t10?,11-;/m0./s1 |
InChI Key |
CVQLMVQMMNBNHC-GQNCZFCYSA-N |
Isomeric SMILES |
C1C2[C@@]1(CNC2)C3=CC=CC=C3.Cl |
Canonical SMILES |
C1C2C1(CNC2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.